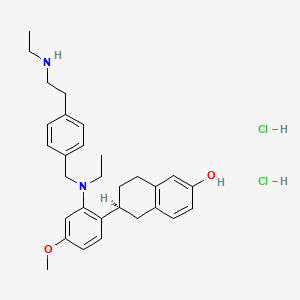![molecular formula C15H16N6O2S B2734390 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034276-60-1](/img/structure/B2734390.png)
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound. Given its intricate structure, it has garnered significant interest in various fields of scientific research. The compound's unique molecular framework allows it to participate in a range of chemical reactions, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps. One of the key steps includes the preparation of the benzo[d]thiazole-2-carboxamide scaffold, followed by the introduction of the triazinyl moiety. Common reagents include alkylating agents, methoxy precursors, and dimethylamino functionalities. Reaction conditions often involve controlled temperatures, use of solvents like dimethylformamide, and the presence of catalytic amounts of acids or bases.
Industrial Production Methods: Industrial production may scale up the laboratory synthetic methods with modifications for efficiency and cost-effectiveness. This often involves optimization of reaction parameters, the use of flow chemistry, and rigorous purification processes such as recrystallization or chromatography to ensure high purity of the final compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazinyl or benzo[d]thiazole rings, depending on the reagents and conditions.
Common Reagents and Conditions:
Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Solvents (e.g., dimethylformamide, dichloromethane)
Catalysts (e.g., palladium, platinum)
Major Products: The major products of these reactions include various oxidized or reduced derivatives, substituted benzo[d]thiazole-2-carboxamides, and modified triazines, depending on the nature of the reagents used.
Applications De Recherche Scientifique
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide finds applications across multiple domains:
Chemistry:
It serves as an intermediate in the synthesis of more complex organic molecules.
Used in studies of reaction mechanisms and pathways.
Biology:
Investigated for its potential as a biomolecular probe due to its unique structural features.
Medicine:
Explored for its antimicrobial, antiviral, and anticancer properties. Preliminary studies indicate its potential efficacy against certain strains of bacteria and cancer cell lines.
Industry:
Utilized in the development of advanced materials, such as polymers and coatings.
Serves as a precursor in the manufacture of dyes and pigments.
Mécanisme D'action
The specific mechanism of action for N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide depends on its application:
Molecular Targets: In medicinal contexts, it may interact with bacterial cell walls, viral proteins, or cancer cell DNA.
Pathways: The compound may inhibit certain enzymes, disrupt cellular processes, or induce apoptosis in cancer cells. Studies are ongoing to elucidate the precise molecular pathways involved.
Comparaison Avec Des Composés Similaires
Benzo[d]thiazole-2-carboxamides: Generally possess antimicrobial properties.
1,3,5-Triazines: Known for their applications in herbicides, resins, and dyes.
Dimethylamino derivatives: Often used in pharmaceuticals due to their ability to enhance solubility and bioavailability.
Propriétés
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O2S/c1-21(2)14-18-11(19-15(20-14)23-3)8-16-12(22)13-17-9-6-4-5-7-10(9)24-13/h4-7H,8H2,1-3H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYXTQRFVSZGBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2=NC3=CC=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(3-Phenylpropyl)imidazol-2-yl]methyl]prop-2-enamide](/img/structure/B2734310.png)

![2-(4-fluorophenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2734314.png)
![N-(4-bromo-3-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2734315.png)
![methyl [(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B2734319.png)



![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2,3-difluoropyridine-4-carboxamide](/img/structure/B2734325.png)
![1-{[4-(tert-butyl)phenyl]sulfonyl}-5-[chloro(difluoro)methyl]-2,3-dihydro-1H-1,4-diazepine](/img/structure/B2734326.png)

![N-(4-acetylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2734329.png)
![N-(2-methoxyphenyl)-2-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2734330.png)
